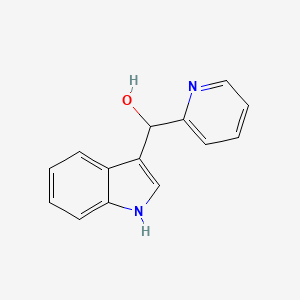

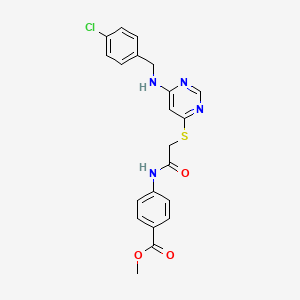

1H-indol-3-yl(pyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

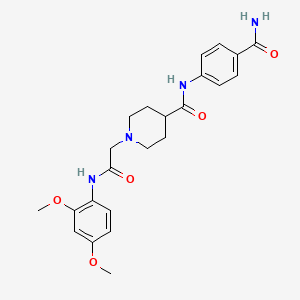

The molecular formula of 1H-indol-3-yl(pyridin-2-yl)methanol is C14H12N2O . It has an average mass of 224.258 Da and a monoisotopic mass of 224.094955 Da .Physical And Chemical Properties Analysis

1H-indol-3-yl(pyridin-2-yl)methanol is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. Its molecular formula is C14H12N2O, with an average mass of 224.258 Da and a monoisotopic mass of 224.094955 Da .Scientific Research Applications

Synthesis and Chemical Reactions

Ring-Methylation Using Supercritical Methanol : 1H-indol-3-yl(pyridin-2-yl)methanol plays a role in the selective methylation of indole at the C3 position using supercritical methanol, a process that involves electrophilic aromatic substitution and demonstrates high yield in producing 3-methylindole (Kishida et al., 2010).

Catalytic Reactions for Synthesis of Complex Molecules : It is used in Rh/Cu-catalyzed reactions to synthesize pyrido[2,1-a]indoles from 1-(pyridin-2-yl)-1H-indoles, involving a multi-step cascade transformation and the cleavage of multiple bonds (Li et al., 2015).

Formation of Supramolecular Complexes : 1H-indol-3-yl(pyridin-2-yl)methanol has been utilized in the formation of triple-strand helical supramolecular complexes, highlighting its role in complex molecular architecture (Lam et al., 1997).

Annulated Bis-Indoles Synthesis : It is instrumental in the synthesis of annulated bis-indoles under the catalysis of a binary catalyst system, showcasing its role in creating complex indole derivatives (Inamdar et al., 2017).

Production of Novel Pigments : This compound is linked to the production of distinct blue colorant pigments with various industrial applications, including textiles and cosmetics (Ishani et al., 2021).

Catalytic Synthesis of Organic Molecules : 1H-indol-3-yl(pyridin-2-yl)methanol is used in the efficient synthesis of organic compounds like 9H-pyrrolo[1,2-a]indol-9-ones, demonstrating its utility in organic chemistry (Aiello et al., 2010).

Physicochemical Applications

Corrosion Inhibition : Derivatives of this compound, such as (1-(pyridin-4-ylmethyl)-1H-1,2,3- triazole-4-yl)methanol, have been investigated as corrosion inhibitors for mild steel in acidic medium, indicating its potential in material science (Ma et al., 2017).

Nickel Complexes for Ethylene Oligomerization : Nickel complexes involving 1H-indol-3-yl(pyridin-2-yl)methanol have been synthesized and applied in the catalytic oligomerization of ethylene, revealing its role in industrial catalysis (Kermagoret & Braunstein, 2008).

Microwave-Assisted Synthesis : It is involved in microwave-assisted synthesis of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives, a method beneficial for rapid and efficient chemical synthesis (Geng et al., 2010).

Synthesis of Complex Metal Complexes : The compound is used in synthesizing metal complexes with potential applications in chemistry and materials science (Kloubert et al., 2012).

Anticancer Activity in EGFR Inhibitors : Indole-containing derivatives of this compound have been studied for their anti-cancer activity and potential as EGFR inhibitors (Khalilullah et al., 2022).

Catalysis and Coordination Chemistry

Catalysis in Chemical Reactions : It serves as a catalyst in various chemical reactions, including Diels–Alder reactions and Friedel–Crafts alkylations (Bonini et al., 2006).

Synthesis of Quinazolin-Ones : This compound is a catalyst in the synthesis of 2-(1H-indol-3-yl)-3-phenylquinazolin-4(3H)-ones, highlighting its role in facilitating chemical reactions (Tamilselvi et al., 2021).

Synthesis of Antitumor Agents : 1H-indol-3-yl(pyridin-2-yl)methanol derivatives have been synthesized and evaluated for antitumor activity in experimental models, showing potential in medicinal chemistry (Carbone et al., 2013).

properties

IUPAC Name |

1H-indol-3-yl(pyridin-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(13-7-3-4-8-15-13)11-9-16-12-6-2-1-5-10(11)12/h1-9,14,16-17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNHYMXOUCGEHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CC=N3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indol-3-yl(pyridin-2-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NCGC00384912-01_C38H61NO9_(3beta,9xi,16alpha)-3-[(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)oxy]-16-hydroxyolean-12-en-28-oic acid](/img/structure/B2484607.png)

![1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2484618.png)

![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)